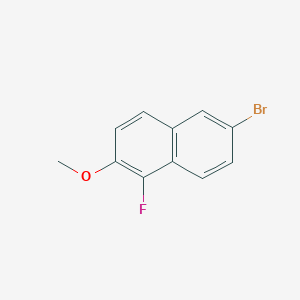![molecular formula C13H16O B14255369 {[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene CAS No. 334813-03-5](/img/structure/B14255369.png)
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2-methylpenta-1,3-dien-1-yloxy group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-methylpenta-1,3-diene in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the diene to form the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the diene moiety into a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated or acylated benzene derivatives.
Aplicaciones Científicas De Investigación
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates that can modify biological molecules. Pathways involved may include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}ferrocene: Similar structure but contains a ferrocene moiety.
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}cyclohexane: Similar structure but contains a cyclohexane ring instead of benzene.
Uniqueness
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene is unique due to its specific substitution pattern and the presence of both a benzene ring and a diene moiety
Propiedades
Número CAS |
334813-03-5 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-methylpenta-1,3-dienoxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-3-7-12(2)10-14-11-13-8-5-4-6-9-13/h3-10H,11H2,1-2H3 |
Clave InChI |
RANGUHKBLBARCS-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=COCC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)
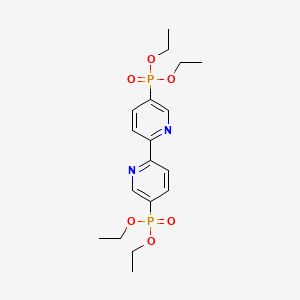
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
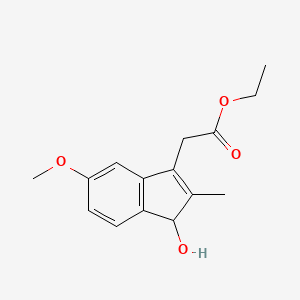

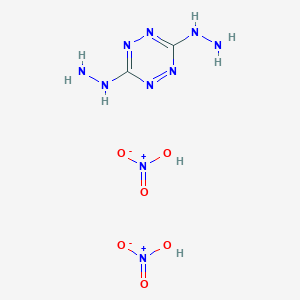

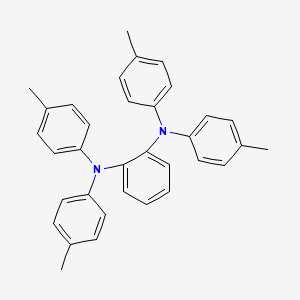

![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)


